molecular formula C32H47N7O8S B10800981 VH032-Peg4-N3

VH032-Peg4-N3

Cat. No.: B10800981
M. Wt: 689.8 g/mol
InChI Key: UFMONCFLONVNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VH032-Peg4-N3, also known as (S,R,S)-AHPC-PEG4-N3, is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a four-unit polyethylene glycol (PEG) linker. It is primarily used in proteolysis-targeting chimeras (PROTAC) technology, which is a novel approach for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032-Peg4-N3 involves several steps. The key component, VH032, is prepared by acetylating VH032 amine with acetic anhydride in the presence of N,N-diisopropylethylamine (DIPEA) using dichloromethane (DCM) as the solvent . The PEG4 linker is then attached to the VH032 molecule through a series of coupling reactions. The final product, this compound, is obtained by introducing an azide group to the PEG4 linker, which allows for further functionalization through click chemistry reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of the individual components followed by their sequential coupling. The process is optimized to ensure high yield and purity, often involving chromatography and recrystallization steps to purify the final product .

Chemical Reactions Analysis

Types of Reactions

VH032-Peg4-N3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are triazoles, which are stable and can be further functionalized for various applications .

Mechanism of Action

VH032-Peg4-N3 exerts its effects through the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. The VHL ligand component of this compound binds to the VHL protein, recruiting the E3 ligase to the target protein. This leads to the ubiquitination and subsequent proteasomal degradation of the target protein . The PEG4 linker provides flexibility and optimal spacing between the ligand and the target protein, enhancing the efficiency of the degradation process .

Properties

IUPAC Name

1-[2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMONCFLONVNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N7O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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